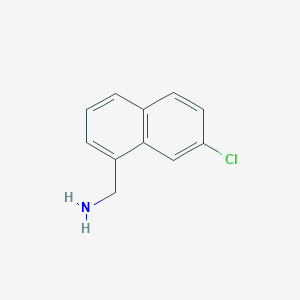
(7-Chloronaphthalen-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloronaphthalen-1-yl)methanamine: is an organic compound characterized by a naphthalene ring substituted with a chlorine atom at the 7th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloronaphthalen-1-yl)methanamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 1-naphthylamine.
Chlorination: The 1-naphthylamine is then chlorinated at the 7th position using chlorine gas in the presence of a catalyst like iron(III) chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Catalysts and Optimized Conditions: To enhance yield and purity.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(7-Chloronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces (7-Hydroxynaphthalen-1-yl)methanamine.
Substitution: Produces (7-Alkoxynaphthalen-1-yl)methanamine derivatives.
Scientific Research Applications
(7-Chloronaphthalen-1-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its potential as a ligand in receptor binding studies.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets:
Binding to Receptors: The amine group can form hydrogen bonds with receptor sites, influencing biological activity.
Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the receptor type.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromonaphthalen-1-yl)methanamine
- (7-Iodonaphthalen-1-yl)methanamine
- (7-Fluoronaphthalen-1-yl)methanamine
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom at the 7th position imparts unique electronic properties, influencing reactivity and binding affinity.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(7-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2 |
InChI Key |
ALYVZNWEEXNADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















